molecular formula C19H21ClN2OS B14197023 1-(4-{[(4-Chlorophenyl)sulfanyl](phenyl)amino}piperidin-1-yl)ethan-1-one CAS No. 919118-76-6

1-(4-{[(4-Chlorophenyl)sulfanyl](phenyl)amino}piperidin-1-yl)ethan-1-one

Cat. No.: B14197023
CAS No.: 919118-76-6
M. Wt: 360.9 g/mol
InChI Key: RFIDWPFUGBAZTI-UHFFFAOYSA-N
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Description

1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)ethan-1-one is a complex organic compound that features a piperidine ring substituted with a phenylamino group and a chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction.

    Introduction of Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group is added through a thiolation reaction, where a chlorophenyl thiol reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)propan-1-one: Similar structure with a propanone group instead of ethanone.

    1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)butan-1-one: Similar structure with a butanone group instead of ethanone.

Uniqueness

1-(4-{(4-Chlorophenyl)sulfanylamino}piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

919118-76-6

Molecular Formula

C19H21ClN2OS

Molecular Weight

360.9 g/mol

IUPAC Name

1-[4-(N-(4-chlorophenyl)sulfanylanilino)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H21ClN2OS/c1-15(23)21-13-11-18(12-14-21)22(17-5-3-2-4-6-17)24-19-9-7-16(20)8-10-19/h2-10,18H,11-14H2,1H3

InChI Key

RFIDWPFUGBAZTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N(C2=CC=CC=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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